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Compound of Interest

Compound Name: Diallyl dicarbonate

Cat. No.: B055262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
Diallyl dicarbonate, systematically known as diallyl pyrocarbonate and often abbreviated as

(Alloc)₂O, is a pivotal reagent in modern organic synthesis. Its significance is most pronounced

in the strategic protection of amine functionalities, a cornerstone of peptide and complex

molecule synthesis. This guide offers a comprehensive exploration of diallyl dicarbonate, from

its fundamental chemical properties and synthesis to its mechanistic role and practical

applications in pharmaceutical development. Authored from the perspective of a Senior

Application Scientist, this document synthesizes established chemical principles with practical,

field-proven insights to provide a self-validating resource for the discerning scientific

professional.

Compound Identification and Physicochemical
Properties
Diallyl dicarbonate is frequently a source of confusion due to its nomenclature. It is crucial to

distinguish it from the simpler diallyl carbonate (CAS No. 15022-08-9). The "di" in dicarbonate

refers to the pyrocarbonate functional group, which consists of two carbonate moieties linked

by an anhydride-like oxygen atom.

Table 1: Core Identification and Physicochemical Data for Diallyl Dicarbonate[1][2][3]
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Identifier Value

CAS Number 115491-93-5

IUPAC Name prop-2-enoxycarbonyl prop-2-enyl carbonate

Synonyms
Diallyl pyrocarbonate, (Alloc)₂O, Pyrocarbonic

acid diallyl ester

Molecular Formula C₈H₁₀O₅

Molecular Weight 186.16 g/mol

Appearance Colorless to light yellow clear liquid

Density 1.121 g/mL at 25 °C

Boiling Point 60 °C at 0.05 mmHg

Refractive Index n²⁰/D 1.431 - 1.435

SMILES C=CCOC(=O)OC(=O)OCC=C

InChI Key XVSSGIXTKVRGAR-UHFFFAOYSA-N

Synthesis of Diallyl Dicarbonate
The synthesis of dialkyl pyrocarbonates, including diallyl dicarbonate, generally proceeds via

the reaction of an alkali metal alkyl carbonate with an alkyl halocarbonate.[4] This established

methodology can be specifically adapted for diallyl dicarbonate. The conceptual basis for this

synthesis is the nucleophilic acyl substitution where the allyl carbonate anion attacks the

electrophilic carbonyl carbon of allyl chloroformate.

Conceptual Synthesis Protocol
While a detailed, peer-reviewed protocol specifically for diallyl dicarbonate is not readily

available in public literature, a valid and scientifically sound procedure can be extrapolated

from the general synthesis of pyrocarbonates.[4]

Step 1: Preparation of Sodium Allyl Carbonate (Not Isolated) Sodium allyloxide is first prepared

by reacting allyl alcohol with a strong base like sodium hydride in an anhydrous aprotic solvent
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(e.g., THF). This alkoxide is then carbonated by bubbling dry carbon dioxide gas through the

solution to form sodium allyl carbonate in situ.

Step 2: Reaction with Allyl Chloroformate Allyl chloroformate is then added to the reaction

mixture containing the freshly prepared sodium allyl carbonate. The reaction proceeds to form

diallyl dicarbonate and sodium chloride as a byproduct.

Step 3: Work-up and Purification The precipitated sodium chloride is removed by filtration. The

filtrate, containing the crude diallyl dicarbonate, is then concentrated under reduced pressure.

Final purification is achieved by vacuum distillation to yield the pure product.

Causality Note: The use of freshly prepared sodium allyl carbonate is critical as alkali metal

alkyl carbonates can be hygroscopic and prone to decomposition. The reaction is conducted

under anhydrous conditions to prevent the hydrolysis of the highly reactive allyl chloroformate

and the product. Vacuum distillation is necessary for purification due to the compound's high

boiling point at atmospheric pressure.

Mechanism of Action: The Allyloxycarbonyl (Alloc)
Protecting Group
The primary utility of diallyl dicarbonate in drug development and complex synthesis lies in its

function as an efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting

group onto primary and secondary amines.[5]

Protection of Amines
The protection reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons

attacks one of the electrophilic carbonyl carbons of diallyl dicarbonate. This leads to the

formation of a tetrahedral intermediate, which then collapses, displacing an allyl carbonate

anion as a leaving group. This leaving group is unstable and readily decomposes to carbon

dioxide and an allyloxide anion, which is subsequently protonated during work-up. The result is

a stable, protected amine in the form of an allyl carbamate.[6]
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Fig. 1: Amine protection using Diallyl Dicarbonate.
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Fig. 1: Amine protection using Diallyl Dicarbonate.

Deprotection: Palladium-Catalyzed Allylic Cleavage
The key advantage of the Alloc group is its unique deprotection pathway, which confers

orthogonality to many other common protecting groups (e.g., acid-labile Boc and base-labile

Fmoc). Deprotection is achieved under mild conditions using a palladium(0) catalyst, such as

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation

scavenger.[4][6]

The catalytic cycle involves:

Oxidative Addition: The Pd(0) complex coordinates to the double bond of the allyl group and

undergoes oxidative addition, cleaving the C-O bond to form a π-allyl-palladium(II) complex.

Decarboxylation: The carbamate intermediate readily loses carbon dioxide to generate an

amine anion.

Nucleophilic Attack/Reductive Elimination: The allyl cation scavenger (a soft nucleophile like

morpholine, dimedone, or phenylsilane) attacks the π-allyl complex, transferring the allyl

group to the scavenger and regenerating the Pd(0) catalyst.[6][7]
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Fig. 2: Palladium-catalyzed Alloc deprotection workflow.
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Fig. 2: Palladium-catalyzed Alloc deprotection workflow.

Application in Drug Development: Synthesis of
Liraglutide
The orthogonality of the Alloc group is particularly valuable in Solid-Phase Peptide Synthesis

(SPPS), where multiple functional groups must be selectively manipulated. A prominent

example is in the synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of

type 2 diabetes.

Liraglutide is a 31-amino acid peptide that is acylated on the side chain of a lysine residue (at

position 26) with a palmitic acid derivative via a glutamic acid spacer. This modification is
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crucial for its extended half-life in vivo.

Synthetic Strategy for Liraglutide
In a common SPPS strategy for Liraglutide, the peptide backbone is assembled on a solid

support using Fmoc chemistry.[8] To enable the specific modification of the lysine at position

26, a lysine derivative with an orthogonal side-chain protecting group is required. Fmoc-

Lys(Alloc)-OH is an ideal building block for this purpose.

Experimental Protocol: Alloc-Lysine Strategy in Liraglutide Synthesis[8][9]

Peptide Elongation: The linear peptide sequence is synthesized on a solid-phase resin using

standard Fmoc-SPPS protocols. When the lysine at position 26 is to be incorporated, Fmoc-

Lys(Alloc)-OH is used.

Selective Alloc Deprotection: Once the full peptide backbone is assembled, the resin-bound

peptide is treated with a solution of Pd(PPh₃)₄ and an allyl scavenger (e.g., phenylsilane) in a

suitable solvent like dichloromethane (DCM). This selectively removes the Alloc group from

the lysine side chain, leaving all other acid-labile side-chain protecting groups (like tBu, Trt,

Boc) and the N-terminal Fmoc group (if present) intact.

Side-Chain Acylation: The newly liberated ε-amino group of the lysine residue is then

acylated. This is typically done by coupling it with a pre-activated palmitoyl-glutamic acid

derivative (e.g., Palmitoyl-Glu-OtBu).

Final Cleavage and Deprotection: The fully assembled and modified peptide is cleaved from

the resin, and all remaining side-chain protecting groups are removed simultaneously using

a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Purification: The crude Liraglutide is then purified to pharmaceutical grade using reverse-

phase high-performance liquid chromatography (RP-HPLC).

This strategy exemplifies the power of diallyl dicarbonate as the ultimate source of the Alloc

group, enabling the precise, late-stage functionalization of a complex biomolecule, a critical

capability in modern drug development.

Safety, Handling, and Storage
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As a reactive chemical reagent, diallyl dicarbonate requires careful handling to ensure

laboratory safety. The following information is synthesized from supplier safety data sheets.[1]

Table 2: Hazard Identification and Safety Precautions
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Category Information

GHS Hazard Statements

H227: Combustible liquid.[1] H302 + H312 +

H332: Harmful if swallowed, in contact with skin

or if inhaled.[1] H315: Causes skin irritation.

H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

Chemical-resistant gloves (e.g., nitrile), safety

goggles with side shields or face shield, and a

lab coat are mandatory. All handling should be

performed in a certified chemical fume hood to

avoid inhalation of vapors.

Handling

Avoid contact with skin, eyes, and clothing.

Keep away from heat, sparks, and open flames.

[1] The material is moisture and heat sensitive; it

is recommended to store and handle under an

inert atmosphere (e.g., nitrogen or argon). Do

not eat, drink, or smoke when using this

product.[1]

Storage

Store in a tightly sealed container in a cool, dry,

and well-ventilated area.[1] Recommended

storage is under refrigerated or frozen

conditions (<0°C).

First Aid Measures

If Swallowed: Call a POISON CENTER or

doctor. Rinse mouth. Do not induce vomiting.[1]

If on Skin: Wash with plenty of water. Call a

POISON CENTER or doctor if you feel unwell.

[1] If Inhaled: Remove person to fresh air and

keep comfortable for breathing. Call a POISON

CENTER or doctor.[1] If in Eyes: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing. If eye irritation persists, get

medical advice.

Disposal Dispose of contents/container to an approved

waste disposal plant in accordance with local,
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state, and federal regulations. Do not allow to

enter drains or waterways.

Conclusion
Diallyl dicarbonate (CAS No. 115491-93-5) is an indispensable tool for the modern synthetic

chemist, particularly within the pharmaceutical and biotechnology sectors. Its role as a

precursor to the allyloxycarbonyl (Alloc) protecting group provides a robust and orthogonal

strategy for amine protection that is critical for the multi-step synthesis of complex peptides like

Liraglutide. A thorough understanding of its properties, synthesis, and the palladium-catalyzed

mechanism of deprotection, coupled with stringent adherence to safety protocols, enables

researchers and drug development professionals to leverage its full potential in advancing the

frontiers of chemical and medical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b055262#cas-number-for-diallyl-dicarbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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